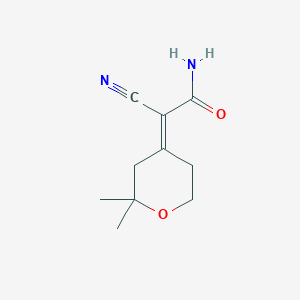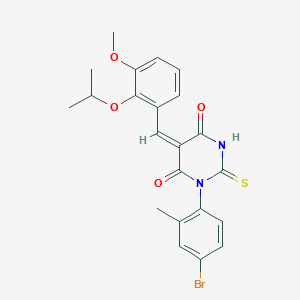
2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide
Vue d'ensemble
Description
2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide, also known as CDTA, is a synthetic compound that has been extensively studied for its various applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a range of fields, including medicinal chemistry, drug discovery, and materials science. In
Mécanisme D'action
The mechanism of action of 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and cell division. Additionally, 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory properties. It has also been found to have antioxidant properties and to protect against oxidative stress. In addition, 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide has been shown to have antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide in lab experiments is its versatility and ability to be used in a range of applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide is its potential toxicity, which can limit its use in certain experiments. Additionally, 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide may have limited solubility in certain solvents, which can affect its effectiveness in some experiments.
Orientations Futures
There are several future directions for research involving 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide. One area of interest is the development of 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide-based drugs for the treatment of cancer and other diseases. Additionally, researchers are exploring the use of 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide in materials science, such as the synthesis of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide and its potential applications in various fields.
Applications De Recherche Scientifique
2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide has been used in various scientific research applications, including as a ligand for metal ions, a building block for supramolecular chemistry, and as a starting material for the synthesis of various biologically active compounds. In medicinal chemistry, 2-cyano-2-(2,2-dimethyltetrahydro-4H-pyran-4-ylidene)acetamide has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been used as a precursor for the synthesis of various drugs, such as anti-inflammatory agents and antifungal drugs.
Propriétés
IUPAC Name |
(2E)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2)5-7(3-4-14-10)8(6-11)9(12)13/h3-5H2,1-2H3,(H2,12,13)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTRDOMIHBHZAE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C#N)C(=O)N)CCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=C(\C#N)/C(=O)N)/CCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4844795.png)

![1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4844810.png)

![1-(2,4-dimethoxyphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4844827.png)
![3-[(4-methylphenyl)thio]-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B4844834.png)
![N-(4-chlorophenyl)-N'-[3-(4-methyl-1-piperazinyl)propyl]urea](/img/structure/B4844836.png)

![4-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4844852.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-cyclopropylacetamide](/img/structure/B4844859.png)
![3-bromo-N-propyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4844867.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B4844877.png)
![3-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4844883.png)
![ethyl 2-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4844885.png)